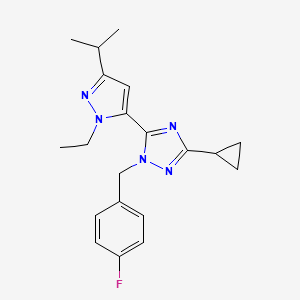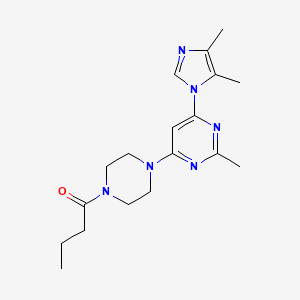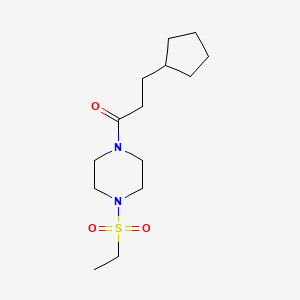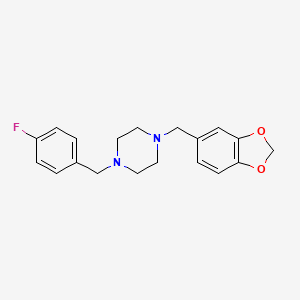
3-cyclopropyl-5-(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)-1-(4-fluorobenzyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-5-(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)-1-(4-fluorobenzyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C20H24FN5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.20157395 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gaseous Monoxide Generation in Vascular Cells
Compounds similar to 3-cyclopropyl-5-(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)-1-(4-fluorobenzyl)-1H-1,2,4-triazole have been investigated for their role in stimulating the production of gaseous monoxides like carbon monoxide (CO) and nitric oxide (NO) in vascular smooth muscle cells. These compounds can sensitize soluble guanylate cyclase (sGC) to these gaseous ligands, potentially offering a mechanism to amplify the biological actions of agents through the induction of enzymes like heme oxygenase (HO-1) and NO synthase (iNOS) (Liu et al., 2009).
Antimicrobial and Antiviral Properties
Triazole derivatives, akin to the compound , have demonstrated promising antimicrobial and antiviral properties. Studies have shown that these compounds can exhibit significant activity against various bacterial strains and viruses, including the avian influenza virus. This suggests potential for these molecules in developing new antimicrobial and antiviral agents (Hebishy et al., 2020).
Fluorescence and Sensing Applications
Certain triazole derivatives containing a pyrazolylpyrene chromophore have been found to exhibit bright fluorescence. These compounds, with rigid molecular structures, show potential as fluorescent dyes for sensing applications, particularly in environments with strong acidity (Wrona-Piotrowicz et al., 2022).
Anti-Inflammatory and Muscle Relaxant Effects
Research into 4-cyanopyrazoles, closely related to the target compound, has revealed significant biological activities, including inhibition of alcohol dehydrogenase and the production of skeletal muscle relaxation upon administration to animals. This suggests a potential for therapeutic application in conditions requiring muscle relaxation or anti-inflammatory action (Toche et al., 2008).
Synthesis of Novel Compounds
The synthesis of novel compounds for various applications, including pharmaceuticals, is a significant area of research for triazoles. They serve as versatile building blocks for constructing biologically active molecules, indicating their utility in medicinal chemistry for creating new therapeutic agents (Bonacorso et al., 2017).
Eigenschaften
IUPAC Name |
3-cyclopropyl-5-(2-ethyl-5-propan-2-ylpyrazol-3-yl)-1-[(4-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5/c1-4-25-18(11-17(23-25)13(2)3)20-22-19(15-7-8-15)24-26(20)12-14-5-9-16(21)10-6-14/h5-6,9-11,13,15H,4,7-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWUUFXEMADPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C2=NC(=NN2CC3=CC=C(C=C3)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-4-phenylthiophene-3-carboxamide](/img/structure/B5511072.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5511105.png)

![ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5511111.png)
![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)
![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)
![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)


![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)
